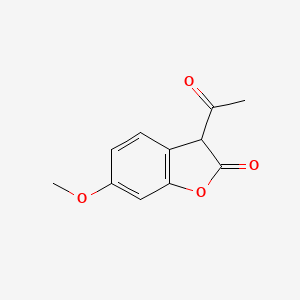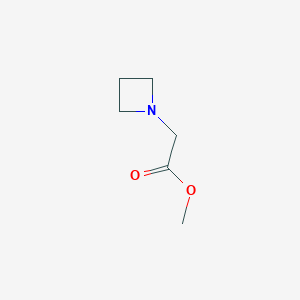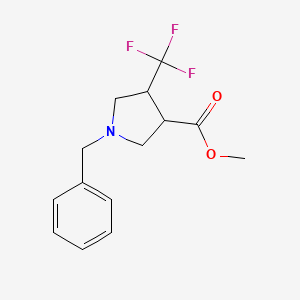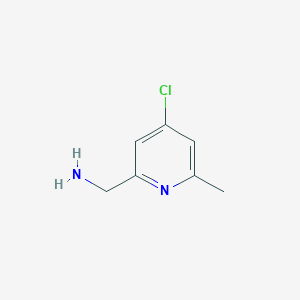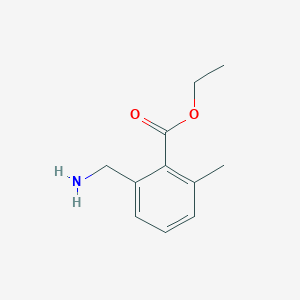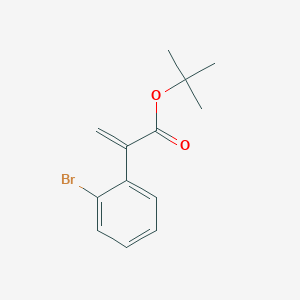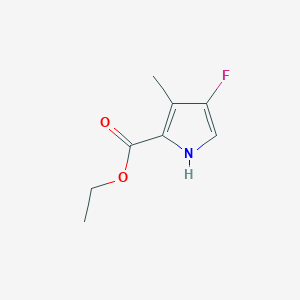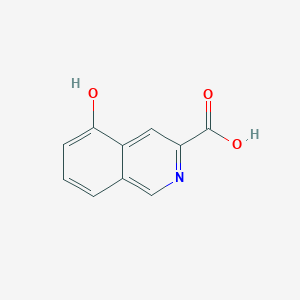
5-Hydroxyisoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxyisoquinoline-3-carboxylic acid is a heterocyclic aromatic organic compound It is a derivative of isoquinoline, which is a fusion of a benzene ring and a pyridine nucleus
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxyisoquinoline-3-carboxylic acid typically involves the cyclization of aniline derivatives with aldehydes or ketones, followed by oxidation. One common method is the Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent to produce quinoline derivatives . The specific conditions for synthesizing this compound may vary, but generally involve heating and acidic media.
Industrial Production Methods: Industrial production of this compound may involve large-scale Skraup synthesis or other similar methods that allow for efficient production. The choice of method depends on factors such as yield, cost, and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Hydroxyisoquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at positions on the benzene ring.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include sulfuric acid and other strong acids.
Reducing Agents: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution Reagents: Halogens, alkyl groups, and other substituents can be introduced using appropriate reagents under controlled conditions.
Major Products: The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which have distinct chemical and physical properties.
Scientific Research Applications
5-Hydroxyisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound has shown potential antibacterial activity against various plant pathogens.
Medicine: Research is ongoing to explore its potential as a lead compound for developing new antibacterial agents.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Hydroxyisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Isoquinoline: A structural isomer of quinoline, used in the synthesis of various pharmaceuticals.
Quinoline: Known for its use in antimalarial drugs such as chloroquine.
Hydroquinoline: A reduced form of quinoline, used in various chemical reactions.
Uniqueness: 5-Hydroxyisoquinoline-3-carboxylic acid is unique due to its specific hydroxyl and carboxyl functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C10H7NO3 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
5-hydroxyisoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C10H7NO3/c12-9-3-1-2-6-5-11-8(10(13)14)4-7(6)9/h1-5,12H,(H,13,14) |
InChI Key |
TVTFESHSLSVRRG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3-(Methoxycarbonyl)pyrazolo[1,5-a]pyridin-5-yl)boronic acid](/img/structure/B13662935.png)
![3,5-Dimethyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B13662937.png)
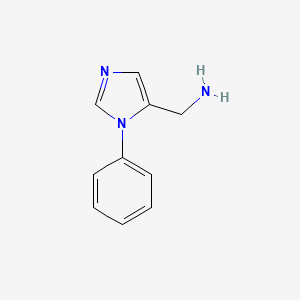


![5H-Naphtho[2,3-b]carbazole](/img/structure/B13662971.png)
